(S)-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hcl
Description
(S)-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine-based ester derivative featuring a trifluoromethyl (-CF₃) substituent at the 2-position of the pyrrolidine ring and a methyl ester group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for applications in medicinal chemistry and asymmetric synthesis. The stereochemistry (S-configuration) is critical for interactions with biological targets, such as enzymes or receptors, where enantioselectivity plays a role. Trifluoromethyl groups are known to improve metabolic stability and lipophilicity, which can influence pharmacokinetic properties .
Properties
Molecular Formula |
C7H11ClF3NO2 |
|---|---|
Molecular Weight |
233.61 g/mol |
IUPAC Name |
methyl (2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H10F3NO2.ClH/c1-13-5(12)6(7(8,9)10)3-2-4-11-6;/h11H,2-4H2,1H3;1H/t6-;/m0./s1 |
InChI Key |
RYMXOTPXTKYOLW-RGMNGODLSA-N |
Isomeric SMILES |
COC(=O)[C@@]1(CCCN1)C(F)(F)F.Cl |
Canonical SMILES |
COC(=O)C1(CCCN1)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (S)-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride typically involves:
- Introduction of the trifluoromethyl group onto a pyrrolidine ring.
- Formation of the methyl ester at the 2-position.
- Establishment and preservation of the (S)-configuration (chirality).
- Conversion to the hydrochloride salt for stability and handling.
The key challenge is to achieve high stereoselectivity and yield during these transformations.
Hydrogenation of 2-Methylpyrroline Precursors
One of the most practical and scalable approaches to prepare chiral 2-substituted pyrrolidines, including (S)-2-methylpyrrolidine derivatives, involves catalytic hydrogenation of 2-methylpyrroline intermediates.
- Catalysts: Platinum catalysts such as platinum (IV) oxide or 5% platinum on carbon (Pt/C) are commonly used.
- Solvents: Mixtures of ethanol and methanol (ratios between 2:1 and 3:1 v/v) provide optimal reaction media.
- Conditions: Ambient temperature hydrogenation under hydrogen gas atmosphere.
- Outcome: The process yields (S)-2-methylpyrrolidine with optical purity of at least 50% enantiomeric excess (ee).
- Post-processing: The product is often isolated as a D-tartrate salt, then converted to the free amine by base treatment.
This method is advantageous due to its safety, low cost, and commercial scalability, and it can be adapted for the preparation of trifluoromethyl-substituted analogues by introducing the trifluoromethyl group in the precursor stage or via subsequent functionalization.
Esterification Using Thionyl Chloride in Methanol
The methyl ester functionality is commonly introduced by esterification of the corresponding carboxylic acid using thionyl chloride in methanol:
- Procedure: The carboxylic acid is dissolved in methanol, cooled to 0 °C, and thionyl chloride is added dropwise under inert atmosphere.
- Reaction Conditions: Stirring at 0 °C for 30 minutes, then allowing the mixture to warm to room temperature or up to 70 °C for several hours.
- Yield: Typical yields range from 79% to 92% for similar methyl ester hydrochlorides (e.g., methyl (S)-piperidine-2-carboxylate hydrochloride).
- Isolation: The product is isolated by evaporation of solvents and crystallization from ethanol or other suitable solvents.
- Characterization: Confirmed by mass spectrometry and NMR spectroscopy.
Though this exact method is reported for piperidine analogues, it is relevant and adaptable for pyrrolidine derivatives like (S)-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group can be introduced via:
- Starting Material: Using trifluoromethyl-substituted pyridine or pyrrolidine precursors.
- Nucleophilic Substitution or Addition: Reactions involving trifluoromethylating agents or trifluoromethyl-substituted intermediates.
- Optimization: Conditions to maintain stereochemical integrity during trifluoromethylation are critical.
Literature reports on related trifluoromethyl-substituted pyridine derivatives indicate that multi-step syntheses involving selective substitution and esterification can be carried out with good yields and stereochemical control.
Summary Table of Preparation Steps and Conditions
Research Findings and Considerations
- Stereoselectivity: The hydrogenation step is crucial for obtaining the (S)-enantiomer with high optical purity. Platinum catalysts provide efficient and selective hydrogenation.
- Scalability: The described hydrogenation and esterification methods are amenable to kilogram-scale production without significant yield loss.
- Purification: Silica gel chromatography is often employed for intermediate purification, but crystallization methods are preferred for industrial scale to reduce cost and complexity.
- Safety and Cost: Use of non-corrosive reagents and mild conditions enhances safety and reduces environmental impact.
- Analytical Characterization: Mass spectrometry and NMR spectroscopy are standard for confirming structure and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine derivatives, which can be further utilized in various synthetic applications.
Scientific Research Applications
(S)-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4-Methoxy-3-Trifluoromethyl-Benzoic Acid Ethyl Esters
This benzoic acid-derived ester shares the trifluoromethyl group but replaces the pyrrolidine ring with an aromatic system. The ethyl ester and methoxy substituent alter solubility and steric effects compared to the target compound. Both compounds are discontinued, hinting at shared issues such as synthetic complexity or instability .
Trifluoromethylated Spiro and Diazaspiro Compounds (Patent Examples)
Complex molecules like 7-[[2,3-difluoro-4-(polyether chain)phenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)phenyl]carboxamide (from EP 4,374,877 A2) feature multiple trifluoromethyl groups and extended substituents. These are likely drug candidates targeting specific enzymes or receptors. The target compound’s simpler pyrrolidine structure offers advantages in synthetic accessibility and modularity for derivatization .
Physicochemical Properties
Key Observations :
- The target compound’s HCl salt improves aqueous solubility compared to neutral esters.
- Larger patent compounds exhibit significantly higher molecular weights and lipophilicity, likely optimized for prolonged target engagement.
Biological Activity
(S)-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride, with the CAS number 1923069-32-2, is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a trifluoromethyl group, which is known to enhance biological activity through various mechanisms such as increasing lipophilicity and altering metabolic stability. The molecular formula is and it features a pyrrolidine ring, which is significant in medicinal chemistry for its ability to interact with biological targets.
Biological Activity Overview
The biological activity of (S)-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate HCl has been investigated in various studies, particularly regarding its potential as an inhibitor in different biochemical pathways. Below are key findings from the literature:
Anticancer Activity
Research has indicated that compounds containing the trifluoromethyl group often exhibit enhanced anticancer properties. For instance, studies on related pyrrolidine derivatives have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (S)-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate | MCF-7 | 0.65 | Induction of apoptosis via caspase activation |
| Other analogs | HCT-116 | 1.54 | Cell cycle arrest at G1 phase |
| Related compounds | PANC-1 | 0.19 | Inhibition of proliferation |
These findings suggest that this compound may be a candidate for further development as an anticancer agent due to its ability to induce apoptosis and inhibit cell proliferation.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes relevant to disease mechanisms. For example, it has shown potential as a neutral sphingomyelinase (nSMase) inhibitor, which plays a role in lipid metabolism and cell signaling:
- Inhibition of nSMase : The compound's structure suggests that it could effectively inhibit nSMase activity, contributing to reduced exosome release in neuronal contexts, thus potentially offering therapeutic benefits in neurodegenerative diseases.
Structure-Activity Relationships (SAR)
The incorporation of the trifluoromethyl group into the pyrrolidine structure significantly influences biological activity. SAR studies suggest that:
- Electron-Withdrawing Effects : The trifluoromethyl group enhances binding affinity to target proteins by stabilizing interactions through hydrogen bonding.
- Chirality : The (S)-configuration is essential for maintaining the desired biological activity, as enantiomers can exhibit different pharmacological profiles.
Case Studies
- Neurodegenerative Disease Models : In vivo studies using mouse models have demonstrated that compounds similar to this compound can improve cognitive functions by modulating lipid signaling pathways.
- Cancer Treatment Trials : Preliminary trials indicate that derivatives of this compound can significantly reduce tumor size in xenograft models, showcasing its potential as an effective therapeutic agent.
Q & A
Q. What are the recommended synthetic routes for (S)-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate HCl?
Methodological Answer: The synthesis typically involves enantioselective strategies due to the stereogenic center at the 2-position of the pyrrolidine ring. A common approach includes:
- Step 1 : Condensation of trifluoromethyl ketones with chiral amino esters, followed by cyclization to form the pyrrolidine backbone.
- Step 2 : Methyl esterification under acidic conditions (e.g., thionyl chloride/methanol) to introduce the carboxylate group .
- Step 3 : Resolution of enantiomers via chiral HPLC or enzymatic methods to ensure (S)-configuration purity .
- Step 4 : Salt formation with HCl to stabilize the compound .
Q. Key Considerations :
Q. How can researchers ensure chiral purity during synthesis?
Methodological Answer: Chiral purity is critical for biological activity. Methods include:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to separate enantiomers. Validate purity (>99% ee) by comparing retention times with standards .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed data .
Q. What analytical techniques confirm the compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement. Key parameters: R-factor < 0.05, high-resolution data (<1.0 Å) .
- Elemental Analysis : Confirm HCl salt stoichiometry (e.g., C: 38.1%, H: 4.8%, N: 5.6%) .
Advanced Research Questions
Q. How to address discrepancies in NMR data for this compound?
Methodological Answer: Discrepancies may arise from solvent effects, tautomerism, or dynamic processes. Mitigation strategies:
- Variable Temperature NMR : Identify conformational changes (e.g., ring puckering) by acquiring spectra at 25°C and -40°C .
- COSY/NOESY : Resolve overlapping signals by correlating proton-proton interactions. For example, NOE between pyrrolidine H-3 and methyl ester confirms spatial proximity .
- DFT Calculations : Compare computed chemical shifts (Gaussian 16, B3LYP/6-311+G(d,p)) with experimental data to validate assignments .
Example Conflict : Observed δ 3.4 ppm (H-3) vs. predicted δ 3.1 ppm.
Resolution : Check for residual solvent (DMSO) or acidic protons causing shifts.
Q. What computational methods predict biological target interactions?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., prolyl oligopeptidase) using the compound’s 3D structure (from X-ray data) .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Monitor RMSD (<2.0 Å) and hydrogen bond occupancy .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon trifluoromethyl group modification .
Case Study : Docking scores improved by 2.1 kcal/mol when the trifluoromethyl group occupies a hydrophobic pocket .
Q. What challenges arise in X-ray crystallography for this compound?
Methodological Answer:
- Crystal Growth : The HCl salt may form hydrates. Use vapor diffusion with acetonitrile/water (7:3) at 4°C to obtain single crystals .
- Twinned Data : SHELXD can resolve pseudo-merohedral twinning by optimizing HKLF 5 format inputs .
- Disorder Modeling : Refine trifluoromethyl group disorder using PART instructions in SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
